molecular formula C28H38N6O2 B1192386 BIX-01294 CAS No. 935693-62-2

BIX-01294

Cat. No.: B1192386
CAS No.: 935693-62-2
M. Wt: 490.6 g/mol
InChI Key: OSXFATOLZGZLSK-UHFFFAOYSA-N
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Description

BIX-01294 is a diazepin-quinazolinamine derivative that acts as a selective, cell-permeable inhibitor of G9a-like protein and G9a histone lysine methyltransferase. These enzymes are involved in the methylation of histone H3 at lysine 9, a process crucial for gene regulation. This compound has been used in various research applications, including the facilitation of induced pluripotent stem cells from somatic cells .

Preparation Methods

BIX-01294 can be synthesized using a four-step process starting from 2-amino-4,5-dimethoxybenzoic acid and urea. The steps include cyclization, chlorination, and two steps of ammonolysis. The final step involves the use of methanesulfonic acid as a catalyst under mild conditions, resulting in a 75.5% yield . This method is suitable for industrial production due to its simplicity and the availability of cheap starting materials .

Chemical Reactions Analysis

BIX-01294 undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid for catalysis and various solvents like PrOH for reflux conditions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

BIX-01294 is unique due to its high selectivity for G9a and G9a-like protein. Similar compounds include:

    UNC0638: Another selective inhibitor of G9a with similar applications in gene regulation studies.

    A-366: Inhibits G9a and is used in epigenetic research.

    GSK343: A potent inhibitor of EZH2, another histone methyltransferase, used in cancer research.

This compound stands out for its specific inhibition of G9a and its applications in stem cell research and cancer therapy .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXFATOLZGZLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935693-62-2
Record name 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935693-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIX-01294
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ9U8BQ9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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